molecular formula C12H12F3N3O B2581445 N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide CAS No. 2305561-15-1

N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide

Cat. No.: B2581445
CAS No.: 2305561-15-1
M. Wt: 271.243
InChI Key: MCIGSEPDCFZOLL-UHFFFAOYSA-N
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Description

N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, a cyclobutyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-(trifluoromethyl)pyrimidine with cyclobutylamine under controlled conditions to form the intermediate N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclobutyl]amine. This intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]acetamide
  • N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]but-2-enamide

Uniqueness

N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O/c1-2-9(19)18-11(5-3-6-11)10-16-7-4-8(17-10)12(13,14)15/h2,4,7H,1,3,5-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIGSEPDCFZOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCC1)C2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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